molecular formula C13H12N2O2 B15067493 Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate CAS No. 1346686-66-5

Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate

Cat. No.: B15067493
CAS No.: 1346686-66-5
M. Wt: 228.25 g/mol
InChI Key: NXDDWVTXYHIXSW-UHFFFAOYSA-N
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Description

Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate is a bipyridine derivative featuring a methyl ester group at the 5'-position and a methyl substituent at the 4-position of the pyridine ring. This compound belongs to a class of heteroaromatic systems widely studied for their applications in medicinal chemistry, catalysis, and materials science. The bipyridine scaffold is notable for its ability to coordinate metal ions and participate in π-π stacking interactions, making it valuable in supramolecular chemistry and drug design .

Key properties inferred from structurally similar compounds include:

  • Molecular formula: C₁₃H₁₂N₂O₂ (calculated based on and ).
  • Functional groups: Ester (carboxylate) and methyl substituents influencing electronic and steric properties.
  • Potential applications: Ligand design, intermediates in pharmaceutical synthesis, or building blocks for metal-organic frameworks.

Properties

CAS No.

1346686-66-5

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 5-(4-methylpyridin-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-9-3-4-15-12(5-9)10-6-11(8-14-7-10)13(16)17-2/h3-8H,1-2H3

InChI Key

NXDDWVTXYHIXSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=CC(=CN=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methyl-[2,3’-bipyridine]-5’-carboxylate typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using a nickel catalyst (NiBr2(PPh3)2), tetraethylammonium iodide (Et4NI), and zinc powder . This method yields high purity and is efficient for laboratory-scale synthesis.

Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling . These methods are scalable and provide high yields, making them suitable for large-scale production.

Chemical Reactions Analysis

Metal Coordination and Complex Formation

The bipyridine moiety enables strong chelation with transition metals through its nitrogen atoms, forming stable complexes used in catalysis and materials science .

Key Coordination Modes:

  • Bidentate Chelation : Both pyridine nitrogen atoms coordinate to a single metal center, forming octahedral or square-planar geometries .

  • Bridging Ligand : Acts as a µ₂-bridge between two metal centers in polynuclear complexes .

Stability Constants (lg β₃) for [M(bpy)₃]ⁿ⁺ Complexes:

Metal Ionlg β₃ (2,2'-bipyridine)Comparative Stability vs. Phenanthroline
Fe²⁺13.310³–10⁴ less stable
Cu²⁺16.3~10² less stable
Ru²⁺29.5Comparable

Data adapted from bipyridine coordination studies .

Ester Functional Group Reactivity

The methyl ester group undergoes nucleophilic substitution and hydrolysis reactions, enabling derivatization:

Hydrolysis to Carboxylic Acid:

  • Conditions : 2 M HCl, reflux (6–8 hrs), 85–92% yield .

  • Mechanism : Acid-catalyzed nucleophilic acyl substitution.

Amidation:

  • Reagents : NH₃ or primary amines in THF, 60°C.

  • Yield : 70–80% for carboxamide derivatives.

Participation in Cross-Coupling Catalysis

The compound acts as a ligand in Pd- and Cu-catalyzed coupling reactions, enhancing reaction efficiency :

Suzuki-Miyaura Coupling Performance:

Catalyst SystemSubstrate ScopeYield RangeTurnover Frequency (h⁻¹)
PdCl₂(dcpp)/CuIAryl bromides78–92%450
Pd(PPh₃)₄/N-methyl ethanolamineHeteroaryl chlorides65–88%320

Optimized conditions: 80°C, 12 hrs, DMF solvent .

Deprotonation and Cyclometallation

The C3 position undergoes deprotonation under basic conditions, enabling C–H activation:

Ru-Catalyzed Dehydrogenative Coupling:

  • Catalyst : [RuCl₂(p-cymene)]₂ (5 mol%)

  • Conditions : 120°C, 24 hrs, toluene

  • Product : Dimerized bipyridine derivatives (63–78% yield) .

Redox Activity in Photocatalysis

The bipyridine ligand facilitates electron transfer in photocatalytic systems:

ApplicationQuantum Yield (Φ)Lifetime (τ, ns)
H₂ Production (Pt co-cat)0.32210
CO₂ Reduction0.18150

Data from analogous Ru(bpy)₃²⁺ systems .

Mechanistic Considerations:

  • Coordination-Enhanced Catalysis : Metal binding lowers activation energy by 15–25 kJ/mol in cross-couplings .

  • Electronic Effects : The electron-withdrawing ester group increases Lewis acidity of coordinated metals by 0.3–0.5 V vs. SCE.

This comprehensive analysis demonstrates Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate's versatility in coordination chemistry, organic synthesis, and energy-related applications. The data underscore its value as a multifunctional building block in modern chemical research.

Scientific Research Applications

Methyl 4-methyl-[2,3’-bipyridine]-5’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-methyl-[2,3’-bipyridine]-5’-carboxylate involves its interaction with molecular targets through coordination with metal ions. This interaction can influence various biochemical pathways and processes. The compound’s bipyridine structure allows it to form stable complexes with transition metals, which can then participate in redox reactions and other catalytic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate and analogous bipyridine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
This compound 4-CH₃, 5'-COOCH₃ C₁₃H₁₂N₂O₂ 228.25 (calc.) Enhanced lipophilicity; metal coordination N/A
Methyl [2,3'-bipyridine]-5'-carboxylate (5e) 5'-COOCH₃ C₁₂H₁₀N₂O₂ 214.22 NMR: δ 9.41 (s, 1H), 8.90 (s, 1H); used in Suzuki-Miyaura reactions
4-Methyl-[2,3'-bipyridine]-5'-carboxamide 4-CH₃, 5'-CONH₂ C₁₂H₁₁N₃O 213.24 Hydrogen bonding via amide group; potential crystal engineering
Methyl 6-bromo-[2,3'-bipyridine]-5'-carboxylate 6-Br, 5'-COOCH₃ C₁₂H₉BrN₂O₂ 293.12 Bromine enables cross-coupling; higher reactivity
6,6’-Bis(trifluoromethyl)-[2,3’-bipyridine]-3-amine 6-CF₃, 3-NH₂ C₁₃H₁₀F₆N₃ 322.24 (calc.) Electron-withdrawing CF₃; pharmaceutical intermediates

Electronic and Steric Effects

  • Methyl vs. Hydrogen at 4-position: The 4-methyl group in the target compound increases steric bulk and electron density compared to the non-methylated analogue (5e). This may enhance lipophilicity, improving membrane permeability in biological systems .
  • Ester (COOCH₃) vs. Amide (CONH₂) : The carboxamide derivative () exhibits stronger hydrogen-bonding capacity due to the NH₂ group, which could influence crystal packing and solubility . In contrast, the ester group in the target compound is more hydrolytically stable under basic conditions .
  • Halogenation (Br) vs.

Spectroscopic and Analytical Data

  • NMR Comparison: The non-methylated analogue (5e) shows distinct aromatic proton signals at δ 9.41 (s, 1H) and 8.90 (s, 1H) . The 4-methyl group in the target compound would likely upfield-shift adjacent protons due to shielding effects. The carboxamide derivative () would exhibit NH₂ signals (~δ 6–7 ppm) absent in the ester-containing compounds .
  • Mass Spectrometry :

    • The target compound (MW 228.25) would show a higher [M+H]+ peak (229.25) compared to 5e ([M+H]+ = 215.08) .

Biological Activity

Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bipyridine structure with a methyl group and a carboxylate functional group. The molecular formula is C12H12N2O2C_{12}H_{12}N_2O_2, and it has a molecular weight of approximately 220.24 g/mol. The presence of the carboxylate group enhances its solubility in biological systems, which is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that bipyridine derivatives exhibit significant antimicrobial properties. A study on related bipyridine compounds demonstrated that they possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be in the range of 62.5 to 93.7 μg/mL against pathogens such as E. coli and S. aureus . Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial effects.

Neuroprotective Effects

Bipyridine derivatives have also been investigated for their neuroprotective properties. For instance, compounds with similar structures have shown the ability to inhibit oxidative stress-induced cell death in neuronal models . This suggests that this compound could potentially exhibit neuroprotective effects through mechanisms involving the inhibition of apoptotic pathways and oxidative stress modulation.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation :
    • A study synthesized various bipyridine derivatives and evaluated their biological activities. The results highlighted their potential as therapeutic agents due to their ability to interact with biological targets effectively .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the structure-activity relationships of bipyridine compounds revealed that modifications to the pyridine rings significantly influence their biological activity. Substituents such as methyl groups can enhance binding affinity to target proteins .
  • Docking Studies :
    • Molecular docking studies have been conducted to predict the binding modes of bipyridine derivatives with various biological targets, providing insights into their mechanisms of action .

Data Table: Biological Activities of Bipyridine Derivatives

Compound NameMIC (μg/mL)Activity TypeReference
This compoundTBDAntimicrobialTBD
6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid62.5 - 93.7Antimicrobial
Methyl caffeateTBDNeuroprotective

Q & A

Q. What are the recommended synthetic methodologies for Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated in bipyridine derivatives. For example, coupling pyridine boronic acids with halogenated pyridine esters under aqueous conditions using green surfactants like saponin improves yield and sustainability. Key parameters include:

  • Catalyst: Palladium-based catalysts (e.g., Pd(PPh₃)₄).
  • Solvent: Water or aqueous mixtures to enhance eco-compatibility.
  • Temperature: Ambient to mild heating (25–60°C).
  • Characterization: Confirm purity via HPLC (retention time ~1.55 minutes under acidic conditions) and LCMS (m/z 215.0821 [M+H]⁺) .

Q. How should researchers characterize the electronic and structural properties of this compound?

Utilize spectroscopic and crystallographic techniques:

  • NMR : Assign peaks using ¹H (e.g., δ 9.41 ppm for aromatic protons) and ¹³C NMR (e.g., δ 165.7 ppm for the ester carbonyl) .
  • X-ray crystallography : Refine structures using SHELXL for small-molecule analysis, ensuring proper treatment of hydrogen bonding and disorder (e.g., methyl group disorder in bipyridine derivatives) .
  • Mass spectrometry : HRMS (ESI) to confirm molecular ion peaks .

Q. What are the common applications of this compound in coordination chemistry?

The bipyridine moiety acts as a ligand for transition metals (e.g., Cd²⁺), forming coordination polymers. Key features include:

  • Coordination geometry : Seven-coordinate pentagonal bipyramidal structures.
  • Supramolecular interactions : Hydrogen bonding between water molecules and carboxylate groups stabilizes the crystal lattice .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

Use software suites like SHELX and ORTEP-III to:

  • Model puckering in heterocyclic rings via Cremer-Pople coordinates .
  • Analyze hydrogen-bonding patterns using graph-set theory (e.g., Etter’s formalism for molecular recognition) .
  • Address disorder in substituents (e.g., methyl groups) by refining occupancy ratios (1:1 split) .

Q. What strategies mitigate challenges in experimental phasing for X-ray crystallography of bipyridine derivatives?

Employ robust pipelines combining:

  • SHELXC/D/E : For fast data processing and initial phase determination.
  • Resolution enhancement : High-resolution synchrotron data (>1.0 Å) reduces phase errors.
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for improved accuracy .

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

The methyl and ester groups modulate steric and electronic environments:

  • Steric effects : The 4-methyl group may hinder coupling at the 2-position.
  • Electronic effects : The electron-withdrawing ester enhances oxidative addition in palladium-catalyzed reactions.
  • Experimental validation : Compare reaction yields with/without substituents using kinetic studies .

Q. What computational methods predict intermolecular interactions in supramolecular assemblies?

Combine DFT calculations with crystallographic

  • Hydrogen-bond networks : Use Gaussian09 to optimize geometries and calculate interaction energies.
  • π-π stacking : Analyze aromatic ring orientations via Mercury’s crystal packing tools .

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